

Structural Elucidation and Spectroscopic Profiling of 3-Bromo-3'-nitrobenzophenone

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Compound of Interest

Compound Name:	3-Bromo-3'-nitrobenzophenone
CAS No.:	51339-38-9
Cat. No.:	B1292217

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Technical Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of **3-Bromo-3'-nitrobenzophenone** (CAS: 14986-63-1), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and various photo-labile probes.

Correct structural elucidation of this compound is challenging due to the meta-meta substitution pattern, which creates a complex aromatic region in NMR spectroscopy. This guide synthesizes data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (

&

NMR) to establish a self-validating characterization workflow.

Molecular Architecture & Synthesis Context

Understanding the synthesis route is prerequisite to interpreting the impurity profile in spectroscopic data. While Friedel-Crafts acylation is the classical route, modern drug development favors Palladium-catalyzed cross-coupling to avoid isomer mixtures.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The preferred route involves the coupling of 3-bromophenylboronic acid with 3-nitrobenzoyl chloride, ensuring regiospecificity.



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Figure 1: Regioselective synthesis pathway minimizing ortho/para impurities common in Friedel-Crafts acylation.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most definitive confirmation of the bromine substitution through its characteristic isotopic abundance.

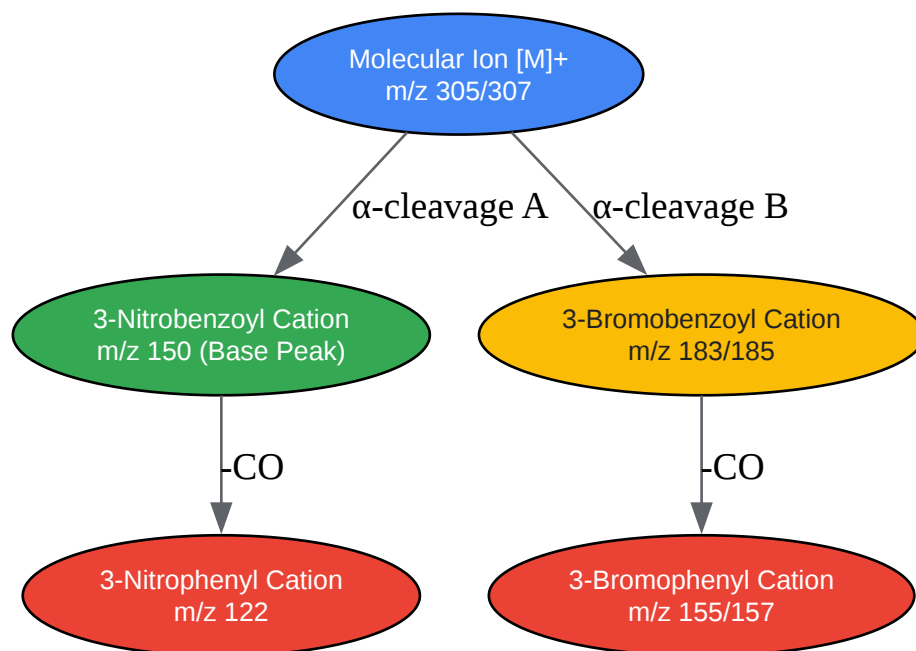
Key Diagnostic Features[1][2][3][4]

- Molecular Ion (): The spectrum will display a "twin peak" molecular ion due to the natural abundance of Bromine isotopes (and) which exist in a nearly 1:1 ratio.[1]
- Base Peak: Typically the benzoyl cation formed via -cleavage.

Fragmentation Data Table (EI, 70 eV)

m/z (Mass-to-Charge)	Relative Intensity	Assignment	Mechanistic Origin
305 / 307	~40% (1:1 Ratio)		Molecular Ion (Br isotope pattern)
260 / 262	<10%		Loss of Nitro group
226	<5%		Loss of Bromine
183 / 185	High		3-Bromobenzoyl cation (-cleavage)
155 / 157	Moderate		3-Bromophenyl cation (CO loss)
150	100% (Base)		3-Nitrobenzoyl cation
122	High		3-Nitrophenyl cation
76	Moderate		Benzyne fragment

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional group integrity, specifically the coexistence of the nitro and carbonyl functionalities without reduction.

Characteristic Absorption Bands (KBr Pellet)

Frequency ()	Vibration Mode	Structural Assignment	Notes
3070 - 3090		Aromatic C-H Stretch	Weak intensity
1665 - 1670		Diaryl Ketone	Shifted higher than benzophenone (1660) due to electron-withdrawing groups.
1605, 1580		Aromatic Ring Breathing	Characteristic skeletal vibrations.
1535		Asymmetric Nitro Stretch	Very strong, diagnostic peak.
1350		Symmetric Nitro Stretch	Strong, diagnostic peak.
1070		Carbon-Bromine Stretch	Often weak; fingerprint confirmation required.
730, 680		Out-of-plane Bending	Indicates meta-substitution pattern.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the most critical section for purity analysis. The molecule is asymmetric, meaning all aromatic protons are chemically distinct, though some may overlap.

NMR Data (400 MHz,)

Logic: The 3-nitro ring protons are generally more deshielded (downfield) than the 3-bromo ring protons due to the stronger electron-withdrawing nature of the nitro group (

effects).

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling Constants (, Hz)
8.62	Triplet (t)	1H	H-2' (Nitro Ring)	(meta)
8.48	ddd	1H	H-4' (Nitro Ring)	
8.12	ddd	1H	H-6' (Nitro Ring)	
7.95	Triplet (t)	1H	H-2 (Bromo Ring)	
7.76	Triplet (t)	1H	H-5' (Nitro Ring)	
7.75 - 7.72	Multiplet	2H	H-4, H-6 (Bromo Ring)	Overlapping signals
7.42	Triplet (t)	1H	H-5 (Bromo Ring)	

Note: "ddd" denotes doublet of doublets of doublets, often appearing as a coarse doublet or quartet depending on resolution.

NMR Data (100 MHz,)

The carbonyl carbon is the most deshielded signal. The spectrum must show 13 unique carbon signals.

Shift (, ppm)	Carbon Type	Assignment
192.8	Quaternary ()	Benzophenone Carbonyl
148.2	Quaternary ()	C-3' (Ipso to Nitro)
138.5	Quaternary	C-1' (Ipso to Carbonyl, Nitro ring)
138.1	Quaternary	C-1 (Ipso to Carbonyl, Bromo ring)
136.2	Methine ()	C-6'
135.4	Methine ()	C-4 (Bromo ring)
132.8	Methine ()	C-2 (Bromo ring)
130.2	Methine ()	C-5 (Bromo ring)
129.9	Methine ()	C-5' (Nitro ring)
128.4	Methine ()	C-6 (Bromo ring)
127.1	Methine ()	C-4' (Nitro ring)

124.5	Methine ()	C-2' (Nitro ring)
123.1	Quaternary ()	C-3 (Ipso to Bromo)

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility of the shifts listed above:

- Mass: Weigh 10-15 mg of **3-Bromo-3'-nitrobenzophenone**.
- Solvent: Dissolve in 0.6 mL of
(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
 - Note: If solubility is poor, use
, but expect chemical shifts to move downfield by ~0.1-0.3 ppm due to solvent polarity.
- Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove suspended solids that cause line broadening.

Protocol B: GC-MS Method (Purity Check)

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
 - Hold at 80°C for 2 min.
 - Ramp 20°C/min to 280°C.
 - Hold at 280°C for 5 min.

- Inlet: Splitless mode, 250°C.

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